molecular formula C11H17N B12532451 2-Ethyl-5-propylaniline CAS No. 721884-94-2

2-Ethyl-5-propylaniline

Katalognummer: B12532451
CAS-Nummer: 721884-94-2
Molekulargewicht: 163.26 g/mol
InChI-Schlüssel: OQTPAAFETUAOPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-propylaniline is an aromatic amine with the molecular formula C11H17N. This compound is part of the aniline family, which is known for its applications in various chemical industries. Aromatic amines like this compound are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-propylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with ethyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to avoid over-alkylation and ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-5-propylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common for aromatic amines.

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 2-Ethyl-5-propylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Ethyl-5-propylaniline is unique due to the presence of both ethyl and propyl groups on the aniline ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and industrial processes .

Eigenschaften

CAS-Nummer

721884-94-2

Molekularformel

C11H17N

Molekulargewicht

163.26 g/mol

IUPAC-Name

2-ethyl-5-propylaniline

InChI

InChI=1S/C11H17N/c1-3-5-9-6-7-10(4-2)11(12)8-9/h6-8H,3-5,12H2,1-2H3

InChI-Schlüssel

OQTPAAFETUAOPM-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=C(C=C1)CC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.